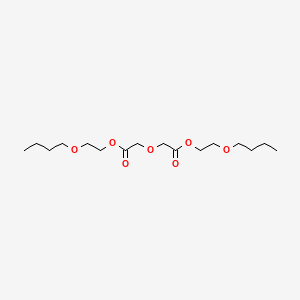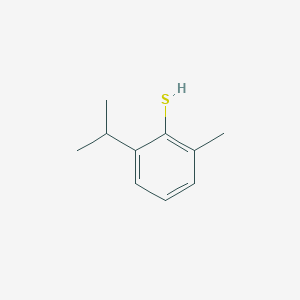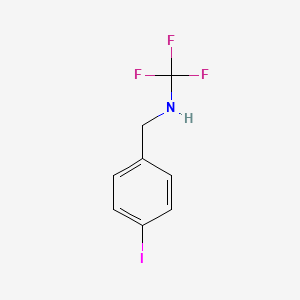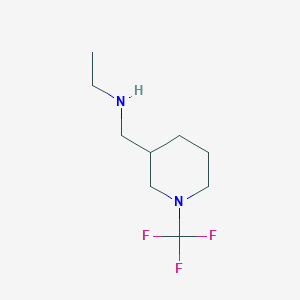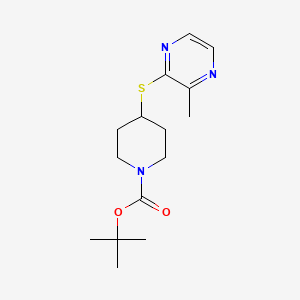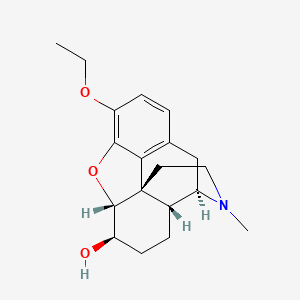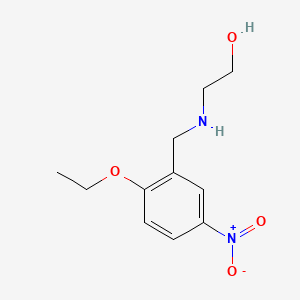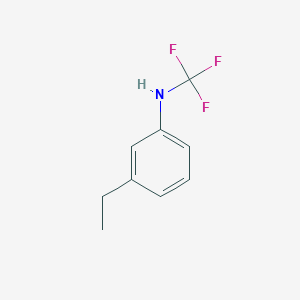![molecular formula C13H15ClN2O5 B13954026 Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate CAS No. 56395-51-8](/img/structure/B13954026.png)
Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is an organic compound with the molecular formula C12H13ClN2O5. This compound is known for its unique chemical structure, which includes a chloro-nitrophenyl group and an ethoxyacrylate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate typically involves the reaction of 2-chloro-5-nitroaniline with ethyl 3-ethoxyacrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various oxidation states of the nitro group.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-[(2-chloro-5-nitrophenyl)imino]-3-methoxypropionate
- Ethyl 4-chloro-2-[(2-methyl-3-nitrophenyl)hydrazono]-3-oxobutanoate
Uniqueness
Ethyl 3-[(2-chloro-5-nitrophenyl)amino]-3-ethoxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-nitrophenyl group and ethoxyacrylate moiety make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56395-51-8 |
|---|---|
Molekularformel |
C13H15ClN2O5 |
Molekulargewicht |
314.72 g/mol |
IUPAC-Name |
ethyl 3-(2-chloro-5-nitroanilino)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C13H15ClN2O5/c1-3-20-12(8-13(17)21-4-2)15-11-7-9(16(18)19)5-6-10(11)14/h5-8,15H,3-4H2,1-2H3 |
InChI-Schlüssel |
HQNNPPIMYIDPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC(=O)OCC)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



